

An In-depth Technical Guide to 3-Methoxypropanal: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Methoxypropanal*

Cat. No.: *B1583901*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypropanal, a key organic intermediate, holds significance in various chemical syntheses. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development and chemical synthesis in their understanding and utilization of this compound.

Chemical Structure and Identification

3-Methoxypropanal is an aliphatic aldehyde characterized by a methoxy group at the 3-position. Its structure is fundamental to its reactivity and physical properties.

Identifier	Value
IUPAC Name	3-methoxypropanal[1]
Molecular Formula	C4H8O2[1]
SMILES	COCCC=O[1][2]
InChI Key	OXGJKCALURPRCN-UHFFFAOYSA-N[1]
CAS Number	2806-84-0[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of **3-Methoxypropanal** is provided in the table below, offering a quantitative overview for experimental and modeling purposes.

Property	Value	Unit
Molecular Weight	88.11	g/mol [1]
Boiling Point	111.3	°C at 760 mmHg[3]
Density	0.896	g/cm³[3]
Flash Point	18.2	°C[3]
Refractive Index	1.375	
Vapor Pressure	22.8	mmHg at 25°C[3]
LogP (Octanol/Water Partition Coefficient)	-0.150 (estimated)	

Experimental Protocols

Synthesis of 3-Methoxypropanal via Oxidation of 3-Methoxy-1-propanol

A common and effective method for the synthesis of **3-Methoxypropanal** is the oxidation of its corresponding primary alcohol, 3-methoxy-1-propanol. A mild and selective method, such as a

TEMPO-catalyzed oxidation, is recommended to prevent over-oxidation to the carboxylic acid.

Materials:

- 3-Methoxy-1-propanol
- (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
- Sodium hypochlorite (NaOCl) solution (commercial bleach)
- Sodium bromide (NaBr)
- Sodium bicarbonate (NaHCO₃)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Methoxy-1-propanol (1.0 eq) in dichloromethane (DCM).
- Add TEMPO (0.01-0.05 eq) and an aqueous solution of sodium bromide (0.1 eq).
- Cool the mixture to 0 °C in an ice bath.
- While stirring vigorously, add an aqueous solution of sodium hypochlorite (1.1 eq) dropwise, ensuring the temperature is maintained at 0 °C. The rate of addition should be controlled to keep the reaction temperature below 5 °C.[4]
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous sodium thiosulfate solution.[4]

- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[\[4\]](#)
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude **3-Methoxypropanal**.
- The crude product can be further purified by distillation.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis and quantification of **3-Methoxypropanal**.

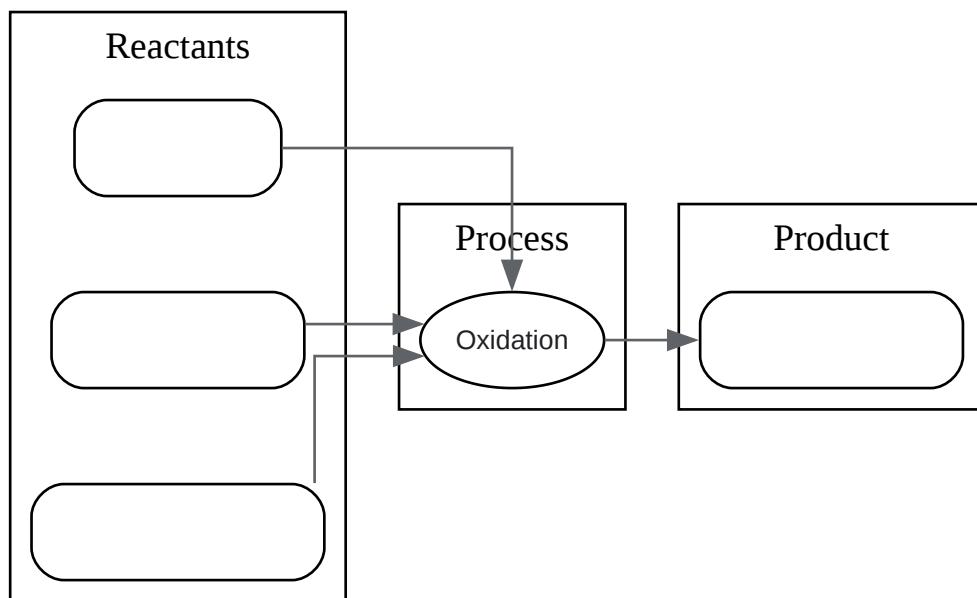
Instrumentation and Conditions (General Guidance):

- Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase to 150 °C at a rate of 10 °C/min.
 - Hold: Maintain at 150 °C for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 35-200.

- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

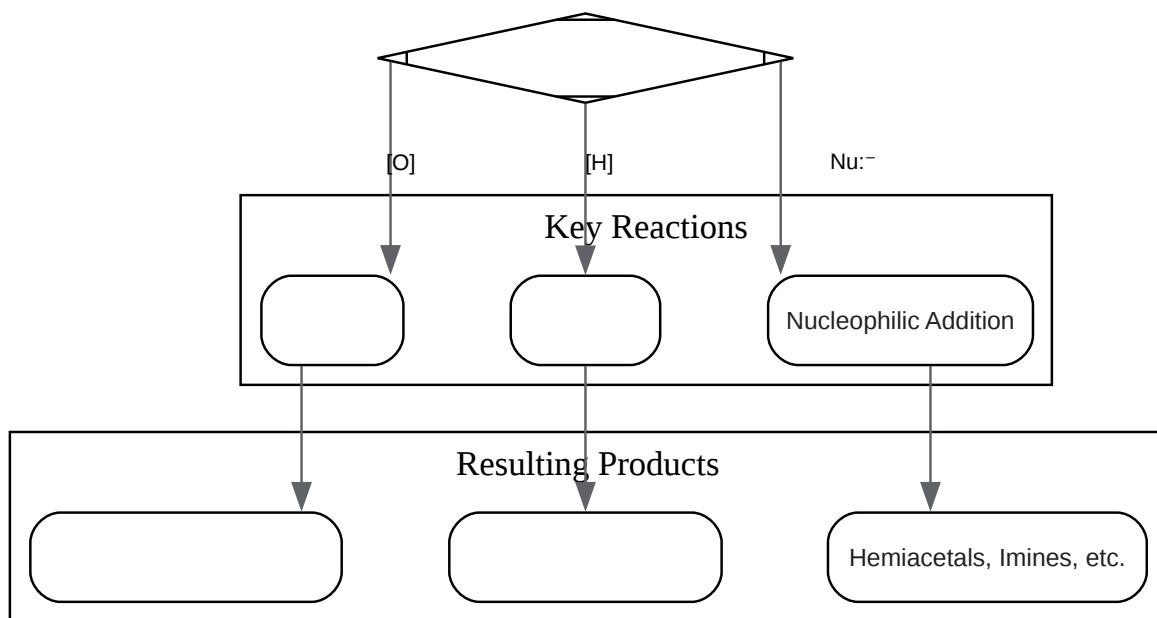
Sample Preparation:

Samples containing **3-Methoxypropanal** should be dissolved in a suitable volatile solvent, such as dichloromethane or diethyl ether, prior to injection. Internal standards can be used for accurate quantification.


Reactivity and Potential Signaling Pathways

3-Methoxypropanal exhibits the typical reactivity of an aldehyde, primarily centered around the electrophilic carbonyl carbon.^{[5][6][7]} Key reactions include:

- Nucleophilic Addition: The carbonyl group is susceptible to attack by nucleophiles, leading to the formation of alcohols (after reduction), hemiacetals, acetals, imines, and cyanohydrins.^[8]
- Oxidation: The aldehyde functionality can be readily oxidized to a carboxylic acid (3-methoxypropanoic acid).
- Reduction: The aldehyde can be reduced to the corresponding primary alcohol (3-methoxy-1-propanol) using reducing agents like sodium borohydride or lithium aluminum hydride.^[6]


Currently, there is a notable absence of published studies detailing the specific biological activities or involvement of **3-Methoxypropanal** or its derivatives in defined signaling pathways. Research in this area is limited, with the compound primarily being utilized as a building block in organic synthesis.

Visualizations

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the oxidation of 3-methoxy-1-propanol.

[Click to download full resolution via product page](#)

Caption: General reactivity of **3-Methoxypropanal**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propanal, 3-methoxy- | C4H8O2 | CID 137720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-methoxypropanal | 2806-84-0 | Buy Now [molport.com]
- 3. 3-methoxypropanal | 2806-84-0-Molbase [molbase.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinfo.com [nbinfo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. jackwestin.com [jackwestin.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methoxypropanal: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583901#3-methoxypropanal-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com